(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone: is a chemical compound with the molecular formula C17H18ClNOS and a molecular weight of 319.85 g/mol. This compound has been studied for its potential biological properties and applications in various fields of research and industry.
Preparation Methods
The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone typically involves the reaction of 4-chlorobenzylamine with thiophene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science:
Biology:
Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: It exhibits antimicrobial properties, which can be utilized in the development of new antibiotics.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents targeting specific diseases.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: The compound’s properties make it valuable in the production of pharmaceutical products.
Mechanism of Action
The mechanism of action of (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone: This compound is similar in structure but contains a furan ring instead of a thiophene ring.
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-3-yl)methanone: This compound has a pyridine ring instead of a thiophene ring.
Uniqueness:
- The presence of the thiophene ring in (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone imparts unique electronic and steric properties, making it distinct from its analogs with different heterocyclic rings. These properties can influence the compound’s reactivity, biological activity, and potential applications.
Biological Activity
(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone, with the molecular formula C17H18ClNOS and a molecular weight of 319.85 g/mol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
The synthesis typically involves the reaction of 4-chlorobenzylamine with thiophene-3-carboxylic acid, often utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The product is purified using column chromatography to ensure high purity levels for biological testing .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound can bind to various enzymes or receptors, inhibiting their activity and thereby exerting pharmacological effects. The exact pathways involved are still under investigation, but preliminary studies suggest significant interactions with proteins involved in inflammatory processes and possibly cancer pathways .
Pharmacological Studies
- Anti-inflammatory Activity : Initial studies indicate that this compound may exhibit anti-inflammatory properties by modulating prostaglandin synthesis. For instance, compounds structurally similar to this compound have shown inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in prostaglandin metabolism .
- Anticancer Potential : There is emerging evidence suggesting that this compound may have anticancer properties. Analogous compounds have demonstrated the ability to inhibit tumor growth in various cancer models by affecting cell proliferation pathways and inducing apoptosis .
Case Studies
Comparative Analysis
The uniqueness of this compound lies in its thiophene ring structure, which imparts distinct electronic properties compared to similar compounds containing different heterocycles. This structural difference may influence its reactivity and biological activity significantly .
Compound | Structure | Biological Activity |
---|---|---|
This compound | Thiophene ring | Potential anti-inflammatory and anticancer activity |
(3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone | Furan ring | Similar activity but less potent |
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-3-yl)methanone | Pyridine ring | Different mechanism of action |
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOVVSPHRJOSKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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